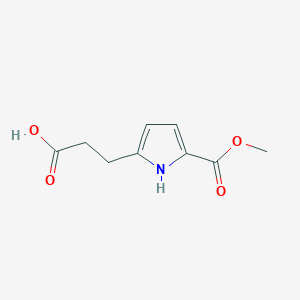

3-(5-(methoxycarbonyl)-1H-pyrrol-2-yl)propanoic acid

Overview

Description

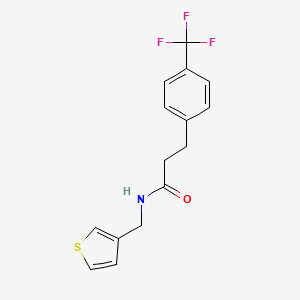

“3-(5-(methoxycarbonyl)-1H-pyrrol-2-yl)propanoic acid” is a chemical compound with the molecular formula C9H11NO4 . It has a molecular weight of 197.19 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H11NO4/c1-14-9(13)7-4-6(5-10-7)2-3-8(11)12/h4-5,10H,2-3H2,1H3,(H,11,12) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, specific physical and chemical properties like boiling point, melting point, and solubility were not found in the sources I accessed.Scientific Research Applications

Synthesis and Biological Applications

A novel series of compounds, including (2S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid and its analogues, were synthesized. These compounds demonstrated significant in vitro antioxidant, anti-inflammatory, and antiulcer activities, highlighting their potential in therapeutic applications (Subudhi & Sahoo, 2011).

Material Science and Solar Cell Applications

Research in the field of dye-sensitized solar cells has seen the development of novel unsymmetrical organic sensitizers, incorporating donor, electron-conducting, and anchoring groups. These sensitizers, which include variations of the core methoxycarbonyl pyrrole structure, have shown high efficiency in converting sunlight to electricity, demonstrating the potential of such compounds in renewable energy technologies (Hagberg et al., 2008).

Organic Synthesis Methodologies

The compound has also found applications in the synthesis of diverse 2-substituted-3-methoxycarbonyl pyrroles through a sequential aza-Baylis-Hillman/ring-closing metathesis/aromatization strategy. This methodology provides a novel route to synthesize substituted pyrroles, showcasing the versatility of the compound in facilitating organic transformations (Declerck et al., 2004).

Exploration of Pyrrole Alkaloids

Further, the compound's derivatives have been explored for their natural occurrence and biological activities. For instance, new pyrrole alkaloids isolated from the fruits of Lycium chinense have been characterized, expanding our understanding of naturally occurring pyrrole derivatives and their potential biological effects (Youn et al., 2016).

Advanced Material Development

In the context of material science, derivatives of the compound have been utilized for the functional modification of poly vinyl alcohol/acrylic acid hydrogels, prepared by γ-radiation. These modifications have enhanced the hydrogels' properties, indicating the compound's utility in developing advanced materials with potential medical applications (Aly & El-Mohdy, 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name |

3-(5-methoxycarbonyl-1H-pyrrol-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-14-9(13)7-4-2-6(10-7)3-5-8(11)12/h2,4,10H,3,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIXIQIJLIBXKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(N1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1041430-19-6 | |

| Record name | 3-[5-(methoxycarbonyl)-1H-pyrrol-2-yl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2869221.png)

![1-(4-ethoxyphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2869223.png)

![2-[1-(3,5-Dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2869231.png)

![N-[(1-{[4-(butan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide](/img/structure/B2869233.png)

![N-[[4-(2-ethyl-6-methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2869234.png)

![2-[(Cyclohexylmethyl)amino]-1-butanol](/img/structure/B2869235.png)

![Ethyl 2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4-(p-tolyl)thiophene-3-carboxylate](/img/structure/B2869238.png)

![N-benzyl-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2869239.png)

![Methyl 4-[3-methyl-4-(1-prop-2-enoylpiperidine-4-carbonyl)piperazin-1-yl]benzoate](/img/structure/B2869244.png)